Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro
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Overview
Description
Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro is a heterocyclic compound with a unique structure that combines elements of both thiophene and benzodioxin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a thiophene derivative and a benzodioxin precursor, which are subjected to cyclization reactions in the presence of catalysts and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce thiols or thioethers, and substitution may result in various substituted derivatives .
Scientific Research Applications
Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b][1,4]dioxin: Similar structure but lacks the hexahydro component.
Benzodioxin: Contains the benzodioxin moiety but lacks the thiophene ring.
Thiophene: Contains the thiophene ring but lacks the benzodioxin moiety.
Uniqueness
Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro is unique due to its combined structural features of both thiophene and benzodioxin, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H12O2S |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
4a,5,6,7,8,8a-hexahydrothieno[3,4-b][1,4]benzodioxine |
InChI |
InChI=1S/C10H12O2S/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h5-8H,1-4H2 |
InChI Key |
TZDNJCPXSZYGHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)OC3=CSC=C3O2 |
Origin of Product |
United States |
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